![molecular formula C14H12FNO3 B1427476 Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate CAS No. 1375068-84-0](/img/structure/B1427476.png)
Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound structurally similar to Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate, has been synthesized and analyzed. This research involved a three-step substitution reaction and the use of techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Density Functional Theory (DFT) was employed for molecular structure calculations, providing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Crystallography and Conformational Analysis : The study on Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate also involved crystallographic and conformational analyses. The results from DFT were consistent with the crystal structures determined by single crystal X-ray diffraction. This research aids in understanding the molecular electrostatic potential and frontier molecular orbitals of such compounds (Huang et al., 2021).
Applications in Drug Synthesis
Synthesis of Nucleosides Related to Antiviral Agents : Research on compounds related to Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate has been pivotal in the synthesis of pyridine nucleosides, which are related to antiviral agents such as 5-fluorouracil and 5-fluorocytosine. These nucleosides have potential applications in the treatment of viral infections (Nesnow & Heidelberger, 1973) (Nesnow & Heidelberger, 1975).
Development of Receptor Antagonists : A study involving a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrates its role in the synthesis of dopamine and serotonin receptor antagonists. This indicates potential applications of Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate in developing similar receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Photophysical Properties and Applications
- Study of Photophysical Properties : Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, a compound related to Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate, has been synthesized and studied for its photophysical properties. Understanding these properties can be vital for applications in materials science, such as in the development of luminescent materials or sensors (Kim et al., 2021).
Mechanism of Action
Target of Action
A structurally similar compound, methyl 4-fluoro-2-{1h-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate, is known to target bcl-2, a protein involved in regulating cell death .
Mode of Action
It’s possible that it may interact with its targets in a manner similar to its structurally related compound, which inhibits the bcl-2 protein .
Biochemical Pathways
If it acts similarly to its structurally related compound, it may affect pathways related to cell death and survival .
Result of Action
If it acts similarly to its structurally related compound, it may result in potent antitumor activity .
properties
IUPAC Name |
methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-11-5-10(7-16-8-11)9-3-4-12(13(15)6-9)14(17)19-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYGWMNFLHRSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742977 | |
Record name | Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |
CAS RN |
1375068-84-0 | |
Record name | Methyl 2-fluoro-4-(5-methoxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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